4-Fluoro-2-imidazol-1-yl-benzonitrile
Description
4-Fluoro-2-imidazol-1-yl-benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 4-position and an imidazole ring at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The fluorine atom enhances electronegativity and metabolic stability, while the imidazole group provides hydrogen-bonding capabilities critical for biological interactions .
Properties
CAS No. |
190198-07-3 |
|---|---|
Molecular Formula |
C10H6FN3 |
Molecular Weight |
187.17 g/mol |
IUPAC Name |
4-fluoro-2-imidazol-1-ylbenzonitrile |
InChI |
InChI=1S/C10H6FN3/c11-9-2-1-8(6-12)10(5-9)14-4-3-13-7-14/h1-5,7H |
InChI Key |
KIAGKWXZHXQVND-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)N2C=CN=C2)C#N |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=CN=C2)C#N |
Synonyms |
4-FLUORO-2-IMIDAZOL-1-YL-BENZONITRILE |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features:
- 4-Fluoro-2-imidazol-1-yl-benzonitrile :
- Substituents: Fluorine (4-position), imidazole (2-position).
- Molecular formula: C₁₀H₆FN₃.
Analysis :
The target compound lacks the extended aromatic systems (e.g., benzyl groups in 3f and 3g) and complex substituents (e.g., dioxoimidazolidine in ), which may reduce steric hindrance and improve synthetic accessibility.
Physicochemical Properties
Analysis : The lower melting point of 3f (111–114°C) compared to 3g (185–187°C) suggests weaker intermolecular forces, likely due to fewer polar substituents. The target compound’s solubility in DMF aligns with its imidazole-driven polarity .
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